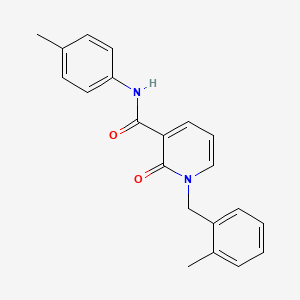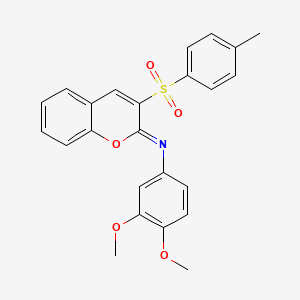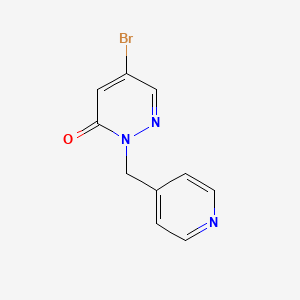
5-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one, or 5-Br-2-(Pyr-4-Methyl)-2,3-DHP, is an organic compound belonging to the pyridazinone class of heterocyclic compounds. This compound is of great interest to scientists due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Chemical Reactions
Synthesis of Pyrimido[4,5-e][1,3,4] thiadiazine Derivatives
A study by Rahimizadeh, Nikpour, and Bakavoli (2007) discusses the synthesis of 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which is obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine. This compound is used to create 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, indicating its application in the synthesis of new chemical compounds (Rahimizadeh et al., 2007).
Heterocyclic Systems Synthesis
The research by Bogolyubov, Chernysheva, and Semenov (2004) explores the use of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 5-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one, in the synthesis of various heterocyclic systems. This showcases the compound's role in creating complex chemical structures (Bogolyubov et al., 2004).
Synthesis of Pyridine-Based Derivatives
A study by Ahmad et al. (2017) details the use of 5-bromo-2-methylpyridin-3-amine in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This indicates the compound's utility in forming new pyridine-based substances, which have various applications (Ahmad et al., 2017).
Suzuki Cross-Coupling Reactions
The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to produce novel pyridine derivatives, as investigated by Ahmad and colleagues. This demonstrates its use in advanced organic synthesis techniques (Ahmad et al., 2017).
Biological Activities
- Biological Activity Studies: Eweas, Abdallah, and Elbadawy (2021) research the biological activities of 2-pyridylquinazoline derivatives, starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid. This study suggests the potential of derivatives of the compound in biologically active applications, particularly in anti-tumor and anti-microbial agents (Eweas et al., 2021).
Miscellaneous Applications
Synthesis of Zinc(II) Complexes
The paper by Ji Chang–you (2012) discusses the synthesis of a dinuclear zinc(II) complex using a derivative of 5-bromo-2-hydroxyphenyl methyl ketone. This indicates the compound's utility in the formation of metal complexes with potential applications in various fields (Chang–you, 2012).
Photoinduced Tautomerization Studies
Vetokhina et al. (2012) examine 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, for photoinduced tautomerization. This research indicates the role of similar compounds in studying photochemical reactions (Vetokhina et al., 2012).
Propiedades
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-10(15)14(13-6-9)7-8-1-3-12-4-2-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUXZSCLQGHSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=O)C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

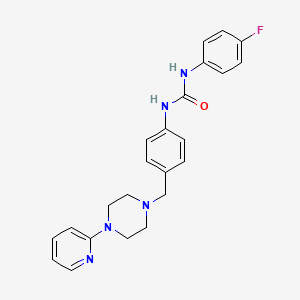
![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)
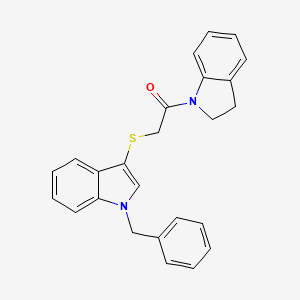
![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2409109.png)
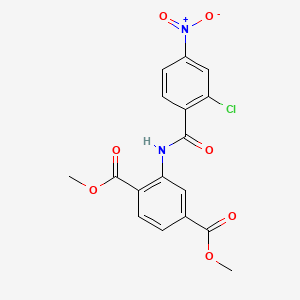
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
